1-Azaspiro[4.5]decan-4-ol
Overview
Description
1-Azaspiro[4.5]decan-4-ol is a unique chemical compound characterized by its spirocyclic structure, which includes a nitrogen atom within the ring system. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azaspiro[4.5]decan-4-ol can be synthesized through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of cyclohexanone with an amine, followed by cyclization to form the spirocyclic structure. The reaction conditions typically include the use of a solvent such as benzene and a catalyst to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-Azaspiro[4.5]decan-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming a ketone.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Scientific Research Applications
1-Azaspiro[4.5]decan-4-ol has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound is studied for its interactions with biological systems, including its potential as an enzyme inhibitor.
Medicine: Research has shown that derivatives of this compound exhibit anticancer, antimicrobial, and antiviral activities
Mechanism of Action
The mechanism of action of 1-Azaspiro[4.5]decan-4-ol involves its interaction with specific molecular targets within biological systems. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as the suppression of cancer cell growth or the inhibition of microbial proliferation .
Comparison with Similar Compounds
1-Thia-4-azaspiro[4.5]decane: This compound shares a similar spirocyclic structure but includes a sulfur atom, which can alter its biological activity and chemical reactivity.
8-Oxa-2-azaspiro[4.5]decane: This compound contains an oxygen atom in the ring system, which can influence its pharmacological properties.
2-Azaspiro[4.5]decan-3-one:
Uniqueness: 1-Azaspiro[4.5]decan-4-ol is unique due to its specific spirocyclic structure and the presence of a hydroxyl group, which provides versatility in chemical modifications and potential for diverse biological activities. Its ability to undergo various chemical reactions and form derivatives with significant therapeutic potential makes it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
1-azaspiro[4.5]decan-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-8-4-7-10-9(8)5-2-1-3-6-9/h8,10-11H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CASQMHMCRDDMML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(CCN2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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